Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, and the presence of various functional groups .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has explored the synthesis of complex heterocyclic compounds, including thienopyridines, through various methods. For example, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques demonstrates the interest in synthesizing structurally complex heterocycles for potential biological activities (Youssef, Azab, & Youssef, 2012). Such research underlines the importance of developing efficient synthetic routes for complex molecules, potentially including the compound .
Potential Biological Activities
Compounds structurally related to the one have been synthesized as part of research programs targeting novel molecules for potential anti-inflammatory agents. The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules, indicates the exploration of thienopyridines for potential therapeutic applications (Moloney, 2001).
Antimicrobial and Antifungal Applications
Research on heterocyclic compounds based on pyrazole and thienopyridine frameworks has shown that these compounds exhibit varying degrees of antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002; Bakhite, Abdel-rahman, & Al-Taifi, 2004). This suggests that the compound , by virtue of its structural features, could also be explored for such applications.
Drug Delivery Systems
Research into encapsulating lipophilic compounds within water-soluble cages indicates a growing interest in improving the solubility and delivery of hydrophobic drugs. This research demonstrates the potential for using complex molecular architectures to enhance drug delivery mechanisms (Mattsson et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2.ClH/c1-16(2)27-12-11-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-5-7-19(8-6-18)35(31,32)28-13-9-17(3)10-14-28;/h5-8,16-17H,9-15H2,1-4H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJHSIZYJRGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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